Product packaging for su5614(Cat. No.:)

su5614

Cat. No.: B1233369
M. Wt: 272.73 g/mol
InChI Key: XLBQNZICMYZIQT-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Receptor Tyrosine Kinase (RTK) Inhibitor Research

Receptor tyrosine kinases are a class of cell surface receptors that play crucial roles in various cellular processes, including growth, differentiation, metabolism, and motility aacrjournals.org. Dysregulation or aberrant activation of RTKs is frequently implicated in the development and progression of numerous diseases, particularly cancer aacrjournals.org. Consequently, RTKs have become important targets for therapeutic intervention, leading to extensive research into the development of small molecule inhibitors that can block their activity aacrjournals.orgresearchgate.net.

SU5614 fits within this research landscape as a multi-targeted RTK inhibitor. It has been identified as a potent inhibitor of several key RTKs, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as Flk-1 or KDR), c-kit (also known as KIT or SCF receptor), and Fms-like tyrosine kinase 3 (FLT3), including both wild-type and mutant forms selleckchem.comreactome.orgsigmaaldrich.comselleckchem.com. The inhibition of these specific kinases is particularly relevant in the context of diseases driven by their aberrant signaling, such as certain cancers and inflammatory conditions nih.govglpbio.comnih.goversnet.org.

Historical Perspective of this compound Discovery and Initial Biological Characterization

This compound emerged from research efforts focused on developing inhibitors targeting RTKs involved in processes like angiogenesis and cell proliferation. Its discovery and initial biological characterization established its inhibitory effects on key kinases. Early studies demonstrated that this compound could inhibit the tyrosine kinase activity of VEGFR-2 and PDGFR sigmaaldrich.commerckmillipore.com. Further characterization revealed its inhibitory activity against c-kit and FLT3 selleckchem.comreactome.orgglpbio.com.

The initial biological characterization involved in vitro assays to determine its potency and selectivity against various kinases. For instance, it was shown to inhibit VEGF-driven mitogenesis in human umbilical vein endothelial cells (HUVECs) sigmaaldrich.commerckmillipore.com. Studies also investigated its effects on cell lines expressing specific RTKs, demonstrating its ability to inhibit phosphorylation and downstream signaling pathways nih.govresearchgate.netashpublications.org. This early work was critical in defining this compound's profile as a multi-targeted RTK inhibitor and laid the groundwork for subsequent preclinical investigations.

Overview of this compound's Significance in Preclinical Studies

This compound has demonstrated significant activity in various preclinical models, highlighting its potential for therapeutic application, particularly in oncology and inflammatory diseases. Its significance in preclinical studies stems from its ability to inhibit key kinases involved in disease pathogenesis.

Inhibition of Angiogenesis: By inhibiting VEGFR-2, a critical regulator of endothelial cell proliferation, migration, and tube formation, this compound has shown promise in inhibiting angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis nih.govplos.org. Preclinical studies have demonstrated its ability to inhibit VEGF-induced endothelial cell sprouting nih.gov.

Activity in Hematologic Malignancies: this compound has been particularly significant in the study of acute myeloid leukemia (AML), where activating mutations in FLT3 and aberrant c-kit signaling are common nih.govnih.govpsu.edu. Preclinical studies have shown that this compound can inhibit the kinase activity of both wild-type and mutant FLT3 and induce growth arrest, apoptosis, and cell cycle arrest in AML-derived cell lines expressing constitutively activated FLT3 nih.govresearchgate.netashpublications.org. It has also been shown to inhibit c-kit and induce growth arrest and apoptosis in c-kit-expressing AML cells glpbio.comnih.gov.

Effects on Cell Proliferation and Apoptosis: Across various preclinical models, this compound has been shown to reduce cell proliferation and induce apoptosis (programmed cell death) in cells dependent on the activity of its target kinases selleckchem.comnih.govglpbio.comresearchgate.netashpublications.org. This is a key mechanism by which RTK inhibitors exert their anti-tumor effects.

Signaling Pathway Modulation: Preclinical research has elucidated some of the downstream signaling pathways affected by this compound. For example, in FLT3-activated cells, this compound has been shown to down-regulate the activity of downstream targets such as STAT3, STAT5, and MAPK nih.govresearchgate.net. Inhibition of VEGFR2 by this compound has also been shown to reduce ERK phosphorylation levels in endothelial cells frontiersin.org.

The preclinical data, while not focusing on dosage or adverse effects, have provided valuable insights into the biological activities and potential therapeutic utility of this compound by demonstrating its direct effects on target kinases and cellular processes in controlled laboratory settings.

Here is a summary of key preclinical findings regarding this compound's inhibitory activity:

Target KinaseObserved EffectRelevant Context(s)Source(s)
VEGFR-2Inhibition of kinase activity, inhibition of VEGF-induced processesAngiogenesis, Endothelial cells selleckchem.comsigmaaldrich.comnih.govmerckmillipore.com
c-kitInhibition of kinase activity, induction of growth arrest and apoptosisAML, c-kit expressing cells selleckchem.comglpbio.comnih.gov
FLT3Inhibition of kinase activity (wild-type and mutant), growth arrest, apoptosisAML, FLT3-activated cells selleckchem.comreactome.orgnih.govresearchgate.netashpublications.org
PDGFRInhibition of kinase activityVarious cellular processes, potentially angiogenesis sigmaaldrich.commerckmillipore.com

Scope and Objectives of Current Academic Inquiry on this compound

Current academic inquiry on this compound continues to build upon the foundational knowledge gained from its initial characterization and preclinical studies. The scope of research includes further investigation into its precise mechanisms of action, the identification of potential new therapeutic applications, and understanding its interactions with other cellular pathways.

Objectives of current academic inquiry often include:

Detailed Mechanistic Studies: Delving deeper into how this compound interacts with its target kinases at a molecular level and the precise downstream signaling cascades that are modulated. This includes studying its effects on phosphorylation events and the activation or inhibition of key proteins involved in cell survival, proliferation, and death nih.govresearchgate.netfrontiersin.org.

Exploring Activity in Different Disease Models: Investigating the efficacy of this compound in a wider range of preclinical disease models beyond those initially studied, potentially identifying new indications where its RTK inhibitory profile could be beneficial.

Combination Studies: Evaluating the potential synergistic effects of combining this compound with other therapeutic agents, such as chemotherapy drugs or other targeted therapies, to enhance efficacy and overcome potential resistance mechanisms.

Understanding Resistance Mechanisms: Investigating how cells and diseases can develop resistance to this compound and exploring strategies to overcome such resistance. Studies on FLT3 mutants, for instance, have explored resistance to Semaxanib (this compound) reactome.org.

Investigating Effects on the Tumor Microenvironment: Beyond direct effects on cancer cells, research may explore how this compound influences the tumor microenvironment, including its impact on stromal cells and immune cells, given its activity against targets like VEGFR-2 and PDGFR which are involved in angiogenesis and stromal support aacrjournals.org.

Structure-Activity Relationship Studies: Further optimizing the chemical structure of this compound or related compounds to improve potency, selectivity, or pharmacokinetic properties for research purposes.

The ongoing academic inquiry aims to fully characterize the biological effects of this compound and to determine its potential as a research tool or a starting point for the development of new therapeutic strategies, strictly within the confines of preclinical investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13ClN2O B1233369 su5614

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

(3E)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C15H13ClN2O/c1-8-5-9(2)17-14(8)7-12-11-6-10(16)3-4-13(11)18-15(12)19/h3-7,17H,1-2H3,(H,18,19)/b12-7+

InChI Key

XLBQNZICMYZIQT-KPKJPENVSA-N

Isomeric SMILES

CC1=CC(=C(N1)/C=C/2\C3=C(C=CC(=C3)Cl)NC2=O)C

Canonical SMILES

CC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C

Synonyms

SU 5614
SU-5614

Origin of Product

United States

Molecular Mechanisms of Action of Su5614

Binding Kinetics and Structural Basis of Interaction with Target Kinases (e.g., ATP-competitive inhibition)

The primary mechanism by which SU5614 and other indolinone-based kinase inhibitors exert their effect is through ATP-competitive inhibition. rsc.orgmedchemexpress.com Protein kinases catalyze the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to a substrate protein. nih.gov this compound is designed to bind to the ATP-binding pocket within the catalytic domain of the target kinase. patsnap.com By occupying this site, it directly competes with the endogenous ATP molecules, thereby preventing the kinase from performing its phosphotransferase activity. rsc.orgnih.gov This blockade of ATP binding effectively halts the autophosphorylation of the receptor and the subsequent phosphorylation of downstream signaling proteins, which are critical steps in the activation of the kinase's signaling cascade. nih.govresearchgate.net This mode of inhibition is a common and effective strategy for targeting the activity of dysregulated kinases in cancer therapy. rsc.org

Downstream Signaling Pathway Modulation

By inhibiting the kinase activity of receptors like VEGFR-2, FLT3, and PDGFR, this compound effectively blocks the initiation of multiple downstream signaling cascades crucial for cell proliferation and survival. oaepublish.com Inhibition of FLT3 autophosphorylation by this compound prevents the activation of key downstream signaling proteins, including Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 5 (STAT5). nih.govnih.gov The MAPK pathway is a central regulator of cellular growth and proliferation, while the STAT5 pathway is involved in promoting cell survival and preventing apoptosis. nih.govoaepublish.com By down-regulating the activity of these pathways, this compound leads to reduced proliferation, cell cycle arrest, and the induction of apoptosis in cancer cells that are dependent on these signals. nih.govnih.gov For instance, the inhibition of STAT5 leads to a decrease in the expression of its target genes, such as the anti-apoptotic protein BCL-X(L). nih.gov The specificity of this effect is demonstrated by the observation that providing an alternative growth factor can restore MAPK signaling and cellular proliferation, confirming that the inhibitory actions of this compound are directly linked to its targeting of these specific kinase pathways. nih.gov

Impact on Pro-Angiogenic Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and is largely driven by growth factors like Vascular Endothelial Growth Factor (VEGF). nih.gov The binding of VEGF to its receptor, VEGFR-2, triggers a cascade of intracellular signals that promote endothelial cell proliferation and migration. researchgate.net this compound acts as a potent inhibitor of this process. nih.gov

Research demonstrates that this compound effectively inhibits VEGF-induced endothelial cell sprouting, a key step in angiogenesis. nih.gov This inhibition is a direct consequence of its ability to block VEGFR-2 activation. The activation of VEGF receptors typically leads to the initiation of several downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. researchgate.net The MAPK/ERK pathway is a crucial chain of proteins that communicates signals from a cell surface receptor to the DNA in the nucleus, often promoting cell division. wikipedia.orgsinobiological.com Similarly, the PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. cellsignal.comnih.gov

By inhibiting upstream receptors like VEGFR-2 and FLT3, this compound leads to the downregulation of these critical pro-angiogenic and pro-survival cascades. nih.gov Specifically, studies have shown that this compound treatment results in the reduced activity of MAPK, a key component of one of these cascades. nih.govresearchgate.net

Table 1: this compound's Impact on Pro-Angiogenic Signaling

Signaling PathwayKey ComponentsEffect of this compoundReference
VEGF SignalingVEGF, VEGFR-2Inhibits VEGFR-2, blocking VEGF-induced endothelial cell sprouting. nih.gov
MAPK/ERK PathwayRas, Raf, MEK, ERK (MAPK)Downregulates the activity of MAPK. nih.govresearchgate.net
PI3K/Akt PathwayPI3K, AktInferred inhibition due to blockage of upstream receptor tyrosine kinases that activate this pathway. cellsignal.comnih.gov

Regulation of Cell Proliferation and Survival Pathways

This compound exerts significant control over cell proliferation and survival, primarily through its inhibition of c-kit and FLT3 receptor tyrosine kinases. nih.govnih.gov In the context of acute myeloid leukemia (AML), the sensitivity of leukemic cells to the growth-inhibitory effects of this compound was found to be determined by the expression of c-kit, not VEGFR-1 or VEGFR-2. nih.gov The compound induces growth arrest in AML cell lines that express c-kit by inhibiting the stem cell factor (SCF)-induced tyrosine phosphorylation of the receptor. nih.gov

Furthermore, activating mutations in the FLT3 gene are common in AML and confer a proliferative and anti-apoptotic advantage. nih.gov this compound demonstrates inhibitory activity against both wild-type and mutated FLT3. selleckchem.com It selectively induces growth arrest in AML-derived cell lines that express a constitutively activated FLT3 receptor. nih.govresearchgate.net This anti-proliferative effect is achieved by blocking the downstream signals that would otherwise promote uncontrolled cell division and survival. nih.gov The PI3K/Akt pathway is a major mediator of cell survival signals, and its dysregulation is implicated in many cancers. cellsignal.comnih.gov By inhibiting RTKs that activate this pathway, this compound effectively curtails these pro-survival signals.

Table 2: Effect of this compound on Cell Proliferation and Survival

TargetAffected Cell LinesObserved EffectReference
c-kitKasumi-1, UT-7, M-07e (AML cells)Induces growth arrest. nih.gov
Constitutively Activated FLT3Ba/F3 and AML cell lines with FLT3 mutationsSelectively induces growth arrest. nih.govresearchgate.net
GeneralVarious cancer cellsReduces cell proliferation. selleckchem.com

Effects on Apoptotic Pathways and Cell Cycle Progression

In addition to halting proliferation, this compound actively promotes programmed cell death, or apoptosis, and induces cell cycle arrest in susceptible cancer cells. selleckchem.com The induction of apoptosis has been observed in c-kit-expressing AML cells as well as in cell lines with constitutively activated FLT3. nih.govnih.govresearchgate.net This pro-apoptotic activity is linked to the inhibition of survival signals that are normally maintained by these activated kinases.

The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. mdpi.com this compound has been shown to cause a cell cycle arrest in AML cell lines that harbor an activated FLT3 receptor. nih.govresearchgate.net This effect is mediated, at least in part, by the modulation of downstream effector molecules. For instance, this compound treatment leads to the downregulation of the STAT5 target gene p21. nih.gov The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in halting the cell cycle, particularly at the G1/S checkpoint. cellsignal.com By influencing the expression of such regulators, this compound prevents cancer cells from progressing through the division cycle.

Table 3: this compound's Influence on Apoptosis and Cell Cycle

ProcessMechanism/TargetOutcomeReference
ApoptosisInhibition of c-kitInduces apoptosis in c-kit-expressing AML cells. nih.gov
ApoptosisInhibition of activated FLT3Induces apoptosis in FLT3-mutated AML cells. nih.govresearchgate.net
Cell CycleInhibition of activated FLT3Induces cell cycle arrest. nih.govresearchgate.net
Cell CycleDownregulation of p21 (a STAT5 target)Contributes to cell cycle arrest. nih.gov

Modulation of STAT3, STAT5, and MAPK activity

Signal Transducer and Activator of Transcription (STAT) proteins are transcription factors that play pivotal roles in relaying signals from cytokines and growth factors to the nucleus, influencing gene expression related to proliferation, survival, and immunity. mdpi.comnih.gov The MAPK pathway is also a central signaling route for cell proliferation and differentiation. wikipedia.org

Research has shown that this compound directly impacts these pathways. In cell lines with a hyperactivated FLT3 receptor, this compound treatment leads to a downregulation in the activity of STAT3, STAT5, and MAPK. nih.gov Further investigation revealed that this compound inhibits the tyrosine phosphorylation of both STAT5 and MAPK in a manner dependent on both the dose and duration of exposure. researchgate.net Phosphorylation is the key step that activates these signaling proteins.

By inhibiting STAT5, this compound also affects the expression of its target genes. Notably, it downregulates the expression of BCL-X(L), a prominent anti-apoptotic gene, which contributes to the compound's ability to induce apoptosis. nih.gov The concurrent downregulation of STAT3, STAT5, and MAPK highlights this compound's capacity to disrupt multiple, interconnected signaling networks that are fundamental for cancer cell growth and survival.

Table 4: Modulation of Key Signaling Molecules by this compound

MoleculeEffect of this compoundMechanismReference
STAT3Downregulates activity.Inhibition of upstream FLT3 signaling. nih.gov
STAT5Downregulates activity.Inhibits tyrosine phosphorylation. nih.govresearchgate.net
MAPKDownregulates activity.Inhibits tyrosine phosphorylation. nih.govresearchgate.net
BCL-X(L)Downregulates gene expression.Inhibition of the STAT5 transcription factor. nih.gov

Cellular and Subcellular Effects of Su5614

Angiogenesis Inhibition in Endothelial Cells (ECs)

SU5614 has been identified as an inhibitor of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.gov The compound primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator in the angiogenic signaling cascade. nih.gov By inhibiting VEGFR-2, this compound disrupts the downstream signals necessary for the proliferation, migration, and structural organization of endothelial cells.

The formation of new blood vessels is fundamentally dependent on the proliferation and directed migration of endothelial cells. Angiogenesis inhibitors, by targeting key signaling pathways like the VEGF pathway, effectively suppress these crucial cellular processes. While specific quantitative data on the direct inhibition of endothelial cell proliferation and migration by this compound is not extensively detailed in the cited literature, its established role as a potent inhibitor of VEGF-induced endothelial cell sprouting strongly implies an underlying suppression of these activities. nih.gov The sprouting of new vessels is a complex process that inherently requires both the multiplication and movement of endothelial cells.

A critical step in angiogenesis is the organization of endothelial cells into three-dimensional capillary-like structures, a process known as tube formation. In vitro assays that model this phenomenon are crucial for evaluating anti-angiogenic compounds. Research has demonstrated that this compound is a potent inhibitor of endothelial cell sprouting induced by Vascular Endothelial Growth Factor (VEGF) in vitro. nih.gov This disruption of sprouting, which is the initial stage of forming new capillaries from existing vessels, highlights the compound's significant anti-angiogenic properties. By blocking the VEGF signaling pathway, this compound effectively prevents the morphological changes and intercellular coordination required for endothelial cells to form coherent tubular networks.

The efficacy of an anti-angiogenic agent is often measured by its ability to reduce the density of blood vessels within a given tissue area. Ex vivo models, such as the rat aortic ring assay, provide a valuable platform for assessing the impact of compounds on microvessel outgrowth in a three-dimensional tissue context. While studies have utilized such models to test various angiogenesis inhibitors, specific data quantifying the effect of this compound on microvessel density in these systems are not available in the provided search results. However, its demonstrated potent inhibition of endothelial cell sprouting in vitro strongly suggests it would reduce microvessel density in such models. nih.gov

Direct Anti-Proliferative Effects on Specific Cell Types

Beyond its anti-angiogenic effects on endothelial cells, this compound exhibits direct anti-proliferative activity against specific types of cancer cells, particularly those dependent on certain protein tyrosine kinases for their growth and survival.

This compound has been shown to selectively inhibit the growth of cell lines that are dependent on the Fms-like tyrosine kinase 3 (FLT3) or c-kit receptor tyrosine kinases. This is particularly relevant in the context of Acute Myeloid Leukemia (AML), where activating mutations in the FLT3 receptor are common.

Studies have demonstrated that this compound induces growth arrest in AML-derived cell lines (such as MV4-11, MM1, and MM6) and in Ba/F3 cells that have been transformed to express a constitutively activated FLT3 mutant. nih.gov The growth of these cells was inhibited by this compound in a dose-dependent manner. nih.gov Notably, the compound showed no cytotoxic activity against leukemic cell lines that either lack the FLT3 protein or express a non-activated form of it. nih.gov The growth inhibitory activity of this compound was also observed in c-kit-expressing AML cell lines, including Kasumi-1, UT-7, and M-07e. nih.gov

Cell LineCell TypeKey Receptor TargetEffect of this compoundIC50 (Proliferation)
MV4-11Acute Myeloid Leukemia (AML)FLT3-ITDGrowth Inhibition, Apoptosis~100 nM
MM1Acute Myeloid Leukemia (AML)Activated FLT3Growth InhibitionData not specified
MM6Acute Myeloid Leukemia (AML)Activated FLT3Growth InhibitionData not specified
Ba/F3 (FLT3-ITD transformed)Murine Pro-BFLT3-ITDGrowth Arrest, ApoptosisData not specified
Ba/F3 (FLT3-D835Y transformed)Murine Pro-BFLT3-D835YGrowth ArrestData not specified
Kasumi-1Acute Myeloid Leukemia (AML)c-kitGrowth Arrest, ApoptosisData not specified
UT-7Megakaryoblastic Leukemiac-kitGrowth Arrest, ApoptosisData not specified
M-07eMegakaryoblastic Leukemiac-kitGrowth Arrest, ApoptosisData not specified

The primary mechanism by which this compound exerts its anti-proliferative effects on sensitive cancer cells is through the induction of apoptosis, or programmed cell death. nih.govnih.govmdpi.com In FLT3-transformed Ba/F3 cells, treatment with this compound leads to rapid apoptotic cell death, which can be observed through methods such as annexin (B1180172) V staining and DNA fragmentation analysis. nih.gov Similarly, in AML cell lines that express a constitutively activated FLT3 receptor, this compound acts as a proapoptotic agent. nih.govmdpi.com The compound also induces apoptosis in c-kit-expressing cell lines. nih.gov

The induction of apoptosis is a direct consequence of the inhibition of the target kinase. At the biochemical level, this compound down-regulates the activity of the hyperphosphorylated FLT3 receptor. nih.govmdpi.com This, in turn, inhibits downstream signaling pathways involving molecules such as STAT3, STAT5, and MAP kinase, ultimately leading to cell cycle arrest and the initiation of the apoptotic cascade. nih.govmdpi.com There is no direct evidence in the provided search results to suggest that this compound induces necrosis, which is a different form of cell death characterized by cell swelling and membrane rupture. mdpi.comcellsignal.com The available data consistently point to apoptosis as the key mechanism for this compound-mediated cell death in susceptible cell lines.

Impact on Cell Cycle Arrest and Senescence

The compound this compound, a protein tyrosine kinase inhibitor, has been shown in various studies to exert significant effects on cell proliferation, primarily through the induction of cell cycle arrest. This activity is particularly prominent in cancer cells that are dependent on the signaling pathways targeted by this compound.

Research has demonstrated that this compound selectively induces growth arrest in acute myeloid leukemia (AML) cell lines that express a constitutively activated FMS-like tyrosine kinase 3 (FLT3) receptor. medchemexpress.com This inhibition of aberrant signaling pathways disrupts the normal progression of the cell cycle, leading to a halt in cellular division. Studies on c-kit-expressing cell lines, such as Kasumi-1, UT-7, and M-07e, have also shown that this compound induces growth arrest and apoptosis. nih.gov The mechanism involves the inhibition of stem cell factor (SCF)-induced tyrosine phosphorylation of c-kit, a critical step in the signaling cascade that promotes cell proliferation. nih.govglpbio.com

The growth inhibitory activity of this compound in certain cell lines, like Kasumi-1, is linked to an autocrine production of SCF, which makes them particularly sensitive to the compound's effects. nih.gov By blocking the kinase activity of receptors like FLT3 and c-kit, this compound effectively arrests cells, preventing them from proceeding through the necessary phases of the cell cycle for division.

Cell LineReceptor TargetObserved EffectReference
Ba/F3 (with activated FLT3)FLT3Growth arrest, cell cycle arrest, apoptosis medchemexpress.com
Kasumi-1c-kitGrowth arrest, apoptosis nih.gov
UT-7c-kitGrowth arrest, apoptosis nih.gov
M-07ec-kitGrowth arrest, apoptosis nih.gov

Regarding cellular senescence, which is a state of irreversible cell cycle arrest, there is limited specific information in the reviewed scientific literature on whether this compound directly induces this phenomenon. While senescence can be a consequence of anticancer therapies that cause DNA damage or other cellular stresses, dedicated studies detailing the role of this compound in promoting a senescent phenotype were not identified. nih.govcellphysiolbiochem.com

Modulation of Tumor Microenvironment Components (Non-Endothelial)

Effects on Fibroblasts and Stromal Cells

The tumor microenvironment (TME) is a complex ecosystem composed of various cell types, including cancer-associated fibroblasts (CAFs) and other stromal cells, which are crucial for tumor progression. d-nb.infonih.gov These cells interact extensively with cancer cells, influencing processes like tumor growth, invasion, and therapeutic resistance. nih.govfrontiersin.org Fibroblasts within the TME can become activated to a CAF phenotype, which is characterized by the secretion of growth factors, cytokines, and extracellular matrix components that support the tumor. nih.govnih.gov

Despite the established importance of stromal cells in cancer biology, specific research detailing the direct effects of this compound on fibroblasts and other stromal cell populations within the tumor microenvironment is not extensively documented in the available scientific literature. The primary focus of existing studies on this compound has been on its effects on cancer cells and endothelial cells. nih.gov

Immunomodulatory Effects (e.g., impact on specific immune cell functions)

The immune system plays a dual role in cancer, capable of both suppressing and promoting tumor growth. The TME is often infiltrated by various immune cells, including T cells and macrophages, whose functions can be modulated by cancer cells to create an immunosuppressive environment that facilitates immune evasion. drugdiscoverynews.comnih.gov Immunomodulatory therapies aim to reverse this suppression and stimulate an effective anti-tumor immune response. technologynetworks.com

Tyrosine kinase inhibitors as a class can have pleiotropic effects, including modulating the functions of immune cells. nih.gov However, specific studies focusing on the immunomodulatory effects of this compound are limited. Research into how this compound might alter the function of specific immune cells, such as T lymphocytes or macrophages, within the context of the tumor microenvironment has not been a primary focus of the available literature. One study in a non-cancer model noted that this compound could reduce Vascular Endothelial Growth Factor (VEGF) levels in a murine model of asthma, pointing to an effect on inflammatory processes, but direct immunomodulatory actions in cancer have not been clearly elucidated. glpbio.com

Influence on Extracellular Matrix Remodeling

The extracellular matrix (ECM) is a critical non-cellular component of the tumor microenvironment, providing structural support and regulating cellular behavior. nih.govnih.gov Remodeling of the ECM, often orchestrated by cancer and stromal cells, is a hallmark of cancer progression. mdpi.com This process involves the degradation of existing ECM components by enzymes like matrix metalloproteinases (MMPs) and the deposition of new matrix proteins, which can facilitate cancer cell invasion and metastasis. mdpi.comnih.gov

The influence of this compound on the complex processes of extracellular matrix remodeling has not been a significant area of investigation in the reviewed scientific literature. Studies have not specifically addressed whether this compound affects the expression or activity of MMPs, or alters the deposition of key ECM proteins like collagen by cancer or stromal cells. mdpi.comd-nb.info Therefore, its role in this aspect of TME modulation remains to be determined.

Preclinical Efficacy and Biological Impact in Non Human Models

Efficacy in Xenograft and Allograft Tumor Models (e.g., in solid tumors and leukemia models)

While comprehensive data on the efficacy of SU5614 in solid tumor xenograft and allograft models remains to be fully elucidated in publicly available literature, significant research has been conducted on its effects in preclinical models of acute myeloid leukemia (AML).

In the context of AML, this compound has demonstrated a dual mechanism of action that contributes to the inhibition of leukemic cell growth. The compound has been shown to be a potent inhibitor of VEGF-induced endothelial cell sprouting in vitro. nih.gov This anti-angiogenic activity is crucial, as the formation of new blood vessels is a key process in the growth and metastasis of tumors. nih.gov

Furthermore, the sensitivity of leukemic cells to the growth-inhibitory effects of this compound is linked to the expression of c-kit. nih.gov The compound induces growth arrest in c-kit-expressing AML cell lines. nih.gov Studies have also shown that this compound selectively induces growth arrest in AML cell lines that express a constitutively activated Fms-like tyrosine kinase 3 (FLT3). nih.govresearchgate.net This selective inhibition of key signaling pathways underscores the compound's potential to halt the proliferation of leukemic cells.

Table 1: Effect of this compound on Leukemic Cell Growth
Cell LineKey TargetEffect of this compoundReference
c-kit-expressing AML cells (e.g., Kasumi-1, UT-7, M-07e)c-kitGrowth Arrest, Apoptosis nih.gov
FLT3-activated AML cellsFLT3Growth Arrest, Apoptosis, Cell Cycle Arrest nih.govresearchgate.net
Human Endothelial CellsVEGFR-2Inhibition of VEGF-induced sprouting nih.gov

Currently, there is a lack of specific published data detailing the ability of this compound to cause the regression of established solid tumors in preclinical models.

The molecular response to this compound in AML cells is characterized by the induction of apoptosis. nih.govnih.govresearchgate.net In c-kit-expressing cell lines such as Kasumi-1, UT-7, and M-07e, this compound was found to induce programmed cell death. nih.gov This apoptotic effect is a key indicator of the compound's cytotoxic activity against leukemic cells.

At the molecular level, this compound inhibits the stem cell factor (SCF)-induced tyrosine phosphorylation of c-kit. nih.gov The sensitivity of Kasumi-1 cells to this compound's growth-inhibitory effects was attributed to an autocrine production of SCF. nih.gov In AML cell lines with activating mutations in FLT3, this compound down-regulates the hyperphosphorylated FLT3 receptor and its downstream signaling targets, including STAT3, STAT5, and MAPK. nih.govresearchgate.net This leads to a reduction in the expression of STAT5 target genes BCL-X(L) and p21, which are involved in cell survival and proliferation. nih.govresearchgate.net

Table 2: Molecular Effects of this compound in AML Cells
Target PathwayMolecular Effect of this compoundDownstream ConsequenceReference
c-kit SignalingInhibition of SCF-induced tyrosine phosphorylation of c-kitInduction of apoptosis nih.gov
FLT3 SignalingDown-regulation of hyperphosphorylated FLT3, STAT3, STAT5, and MAPKDecreased expression of BCL-X(L) and p21 nih.govresearchgate.net
VEGFR-2 SignalingInhibition of VEGFR-2 in endothelial cellsInhibition of endothelial cell sprouting nih.gov

This compound in Non-Oncological Disease Models (e.g., inflammatory diseases, asthma models)

The therapeutic potential of this compound extends beyond oncology, with preclinical studies suggesting a role in modulating inflammatory responses.

There is no direct evidence from the reviewed literature to suggest that this compound has been evaluated in murine models of toluene (B28343) diisocyanate-induced asthma. However, research indicates that treatment with a VEGF receptor kinase inhibitor can sensitize endothelial cells to the effects of pro-inflammatory cytokines such as TNF-α. This sensitization leads to an increase in the expression of endothelial intercellular adhesion molecule 1 (ICAM1) and vascular cell adhesion molecule 1 (VCAM1), as well as enhanced leucocyte adhesion. This suggests a potential role for this compound in modulating inflammatory processes.

The zebrafish embryo is a well-established model for studying vascular development due to its transparency and rapid development. Studies using tyrosine kinase inhibitors, including the related compound SU5416, have demonstrated significant impacts on the formation of blood vessels in this model.

Treatment of zebrafish embryos with SU5416, a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), has been shown to cause defects in the formation of intersegmental vessels. researchgate.netnih.govnih.gov These defects are indicative of an anti-angiogenic effect. Specifically, SU5416 treatment leads to a reduction in the number and length of complete intersegmental vessels. doaj.org This inhibition of angiogenesis is a direct consequence of blocking the VEGFR signaling pathway, which is crucial for the sprouting and migration of endothelial cells during vessel formation. nih.gov These findings with SU5416 strongly suggest that this compound, as a VEGFR-2 inhibitor, would have a similar disruptive effect on vascular development in zebrafish embryos.

Table 3: Impact of VEGFR Inhibition on Zebrafish Vascular Development (based on studies with SU5416)
CompoundModelObserved EffectReference
SU5416Zebrafish EmbryosInhibition of intersegmental vessel formation researchgate.netnih.gov
SU5416Zebrafish EmbryosDefects in the formation of various cerebral blood vessels nih.gov
Tyrosine Kinase Inhibitors (general)Zebrafish EmbryosReduction in the number and length of complete intersegmental vessels doaj.org

Mechanisms of Resistance to Su5614

Intrinsic Resistance Mechanisms

Intrinsic, or primary, resistance occurs when a tumor fails to respond to initial treatment with a TKI. This lack of response can be attributed to several pre-existing factors within the cancer cells or the tumor microenvironment. nih.gov These mechanisms are inherent to the tumor's biology before the administration of SU5614.

Baseline Expression Levels of Target Kinases and Downstream Effectors

The efficacy of this compound is fundamentally dependent on the presence and activation state of its target, the FMS-like tyrosine kinase 3 (FLT3). Studies have shown that the cytotoxic activity of this compound is selective for cell lines that express a constitutively activated FLT3 receptor. nih.govresearchgate.net In contrast, leukemic cell lines that express a nonactivated, wild-type FLT3 or no FLT3 protein show a lack of response to the compound. nih.govresearchgate.net Therefore, the baseline expression level and, critically, the mutational status of FLT3 are primary determinants of intrinsic sensitivity. A low expression level of the FLT3 target or the absence of an activating mutation means the targeted pathway is not the primary driver of cell proliferation and survival, rendering the inhibitor ineffective. Furthermore, the co-existence of wild-type FLT3 alongside a mutated version can dampen the efficacy of FLT3 inhibitors, potentially contributing to a reduced initial response. biorxiv.org

Activation of Alternative Signaling Pathways (e.g., N-Ras mutations)

Cancer cells can possess pre-existing mutations in genes that control signaling pathways parallel to or downstream of FLT3. researchgate.net The activation of these alternative routes can provide the necessary signals for proliferation and survival, thereby bypassing the need for FLT3 signaling and conferring intrinsic resistance to this compound. A key example of this is the activation of the RAS/MAPK pathway. nih.gov Activating mutations in RAS genes, such as NRAS, are a common mechanism of resistance to FLT3 inhibitors. nih.govaacrjournals.org If a subpopulation of cancer cells already harbors an NRAS mutation, the MAPK pathway will remain active even when FLT3 is effectively inhibited by this compound, leading to primary resistance. aacrjournals.orgnih.gov While often identified in the context of acquired resistance, the pre-existence of such mutations in even a small fraction of cells can lead to a lack of initial clinical response. aacrjournals.orgmdpi.com

Genetic Heterogeneity in Responding Cell Populations

Tumors are not monolithic entities but are composed of diverse subpopulations of cells with distinct genetic and epigenetic profiles, a phenomenon known as intratumoral heterogeneity. nih.govresearchgate.net This heterogeneity means that within a single tumor, there can be pre-existing clones that are inherently resistant to a given therapy. researchgate.netcancernetwork.com These resistant subclones may harbor genetic alterations such as those described above—low target expression or mutations in bypass pathways. dovepress.com When a patient is treated with this compound, the sensitive cells are eliminated, but the pre-existing resistant cells can survive and proliferate, leading to the appearance of intrinsic resistance. dovepress.com This process, driven by Darwinian selection, is a fundamental reason why therapies targeting a single pathway may fail from the outset in a heterogeneous tumor. dovepress.com

Acquired Resistance Mechanisms

Acquired resistance emerges in tumors that are initially sensitive to treatment. Over time, under the selective pressure of the drug, cancer cells can develop new alterations that allow them to overcome the inhibitory effects of this compound. researchgate.net

Secondary Mutations in Target Kinases (e.g., FLT3-TKD mutations D835N, Y842H, G697R)

One of the most common mechanisms of acquired resistance to TKIs is the development of secondary point mutations within the kinase domain of the target protein. These mutations can interfere with drug binding while preserving the kinase's enzymatic activity. In the context of this compound, several such mutations in the FLT3 kinase domain have been identified through in vitro resistance screening.

An experimental screen introducing random mutations into the ATP-binding pocket of FLT3 identified several point mutations that conferred resistance to this compound. nih.gov Furthermore, cell lines made resistant to this compound through prolonged exposure were found to have acquired mutations in the activation loop of the kinase domain, specifically at residues D835 and Y842. nih.gov

Table 1: Experimentally Identified Secondary FLT3 Mutations Conferring Resistance to this compound
FLT3 MutationLocationLevel of Resistance to this compoundReference
G697RATP-Binding PocketHigh-level resistance nih.gov
D835NTyrosine Kinase Domain (TKD) - Activation LoopContributes to resistance nih.gov
Y842HTyrosine Kinase Domain (TKD) - Activation LoopContributes to resistance nih.gov
Ala627, Asn676, Phe691ATP-Binding PocketVarying degrees of resistance nih.gov

Upregulation of Bypass Signaling Pathways (e.g., STAT5 pathway overactivation)

In addition to secondary target mutations, cancer cells can acquire resistance by upregulating alternative signaling pathways that bypass the inhibited target. This compound effectively inhibits FLT3-dependent activation of downstream signaling proteins, including the Signal Transducer and Activator of Transcription 5 (STAT5). nih.govresearchgate.net However, cells can develop mechanisms to reactivate this critical survival pathway.

In cell lines rendered resistant to this compound, the phosphorylation of STAT5 and MAPK was not inhibited even at high concentrations of the drug, in stark contrast to the sensitive parental cells. nih.gov Studies on dual FLT3 mutations (ITD and TKD) have shown that these combinations can promote the overactivation of the STAT5 pathway, leading to the upregulation of downstream anti-apoptotic proteins like Bcl-xL and subsequent resistance to this compound. nih.gov This persistent activation of a key downstream effector allows the cancer cells to maintain proliferation and survival signals despite the continued inhibition of FLT3.

Microenvironmental Adaptations Contributing to Resistance

The tumor microenvironment (TME) is a dynamic and complex system that plays a pivotal role in the development of resistance to anti-angiogenic therapies like this compound. nih.gov When tumors are treated with agents that inhibit key angiogenic pathways such as Vascular Endothelial Growth Factor (VEGF), a multitude of adaptive changes can occur within the TME, leading to therapeutic failure. nih.govfrontiersin.org

One of the primary drivers of resistance is therapy-induced hypoxia. researchgate.net By pruning existing blood vessels, anti-angiogenic treatment can reduce oxygen supply to the tumor, which paradoxically triggers a pro-angiogenic response. mdpi.com Hypoxia stabilizes the transcription factor HIF-1α (Hypoxia-inducible factor-1α), which in turn upregulates a variety of genes that promote tumor progression and angiogenesis, effectively creating an escape route from the VEGF blockade. frontiersin.orgmdpi.com This hypoxic environment can also recruit pro-angiogenic bone marrow-derived cells (BMDCs) into the TME, which help to restore vascularization and confer resistance. researchgate.net

Stromal cells within the tumor, particularly cancer-associated fibroblasts (CAFs), are also key mediators of resistance. nih.gov In response to anti-VEGF therapy, CAFs can secrete a host of alternative pro-angiogenic factors. mdpi.com These include Platelet-Derived Growth Factor (PDGF) and Hepatocyte Growth Factor (HGF), which can stimulate angiogenesis through pathways independent of VEGF, thereby bypassing the inhibitory effects of this compound. mdpi.comnih.gov Specifically, PDGF-C secreted by CAFs has been implicated in promoting tumor progression in tumors resistant to anti-VEGF antibodies. mdpi.com

Furthermore, immune cells such as tumor-associated macrophages (TAMs) contribute to this adaptive resistance. mdpi.com TAMs, especially those with an M2-polarized phenotype, can promote tumor progression by stimulating angiogenesis and suppressing anti-tumor immunity. mdpi.com Infiltration of TAMs has been observed in tumors from glioblastoma patients with resistance to bevacizumab. mdpi.com Finally, components of the extracellular matrix (ECM) can be altered. For instance, increased expression of integrins, particularly β1 integrin, on host and tumor cells is associated with malignant progression and has been implicated in resistance to cancer treatments. mdpi.com

Strategies to Overcome this compound Resistance in Preclinical Settings

Overcoming acquired resistance to this compound requires strategies that can either predict or counteract the adaptive changes within the tumor and its microenvironment. Preclinical research has focused on two main avenues: identifying biomarkers that can predict the emergence of resistance and designing combination therapies that target these escape mechanisms.

Identification of Predictive Biomarkers for Resistance

A significant challenge in the clinical use of anti-angiogenic agents is the lack of validated biomarkers to select patients who are most likely to respond or to identify those who are developing resistance. nih.govnih.gov However, numerous potential biomarkers have been investigated in preclinical and clinical studies. These candidates can be broadly categorized as circulating, tissue-based, or pharmacodynamic markers. nih.govnih.gov

Circulating Biomarkers: These are molecules measured in the blood that may reflect the angiogenic activity of a tumor or its response to treatment. Potential markers include various angiogenic factors and cytokines. For example, elevated levels of placental growth factor (PlGF), stromal-cell-derived factor 1α (SDF-1α), and interleukin-6 (IL-6) have been explored as potential indicators of resistance pathways. nih.govnih.gov Similarly, circulating levels of VEGF-A and VEGF-D have been studied, though their predictive value can vary depending on the cancer type. nih.govspandidos-publications.com

Tissue Biomarkers: Analysis of tumor biopsy samples can provide direct insight into the tumor's biology. Genetic markers, such as polymorphisms in the VEGF gene, have been considered as potential baseline predictors of response to anti-VEGF therapy. nih.gov

Pharmacodynamic Biomarkers: These are markers that change in response to drug activity. An example relevant to anti-angiogenic therapy is treatment-induced hypertension, which has been explored as a potential surrogate for clinical benefit, although its utility as a predictive marker for resistance is still under investigation. nih.gov

Biomarker CategoryPotential BiomarkerPotential Role in ResistanceSource
Circulating FactorsVEGF-A, PlGFIncreased levels may indicate pathway activation and predict benefit or identify escape mechanisms. nih.govnih.gov nih.govnih.gov
Circulating FactorsSDF-1α, IL-6, HGFMay identify specific escape pathways that should be targeted after resistance develops. nih.govnih.gov nih.govnih.gov
Circulating FactorsVEGF-DMay be useful for selecting specific anti-VEGF agents in second-line chemotherapy. spandidos-publications.com spandidos-publications.com
Tissue-BasedVEGF PolymorphismsMeasured at baseline, these genetic variations may predict clinical benefit in certain cancers. nih.gov nih.gov
PharmacodynamicHypertensionMeasured during treatment, it may be associated with target modulation by the agent. nih.gov nih.gov

Rational Design of Combination Therapies Targeting Resistance Pathways

The primary strategy to overcome resistance to this compound in preclinical models is the use of combination therapies designed to block the identified escape pathways. oncotarget.com Since resistance often involves the upregulation of alternative pro-angiogenic signaling, a logical approach is to combine this compound with inhibitors of these compensatory pathways.

Preclinical studies have demonstrated the benefit of a dual blockade of VEGF and FGF signaling pathways. mdpi.com Likewise, since this compound targets PDGFR, its activity may be complemented by other agents that more comprehensively block signaling from stromal cells like CAFs. nih.gov For instance, combining a VEGFR inhibitor with a PDGFR inhibitor like imatinib showed enhanced anti-tumor effects in mouse models. nih.gov

Another promising approach is to combine anti-angiogenic therapy with immunotherapy. nih.gov Some multi-kinase inhibitors that target angiogenesis, such as regorafenib, have been shown in preclinical models to upregulate antigen presentation machinery and increase the infiltration of activated T cells into the tumor when combined with a MEK inhibitor like cobimetinib. cloudfront.net This suggests that such combinations could reverse the "cold" immune microenvironment of resistant tumors and sensitize them to immune checkpoint inhibitors. cloudfront.net

Therapeutic StrategyRationalePreclinical EvidenceSource
Dual Blockade of VEGF and FGF SignalingTargets the upregulation of the FGF/FGFR pathway, a common escape mechanism.Combination has shown benefit in multiple preclinical cancer models. mdpi.com
Combination of VEGFR and PDGFR InhibitorsInhibits both tumor angiogenesis and pro-angiogenic signals from stromal cells (CAFs).Combination of anti-VEGFR and imatinib showed enhanced anti-tumor effects in mice. nih.gov
Combination with PI3K/mTOR InhibitorsTargets the PI3K-AKT-mTOR pathway, a common emergent resistance mechanism for various kinase inhibitors.Co-targeting MAPK and PI3K/mTOR pathways can delay acquired resistance. oncotarget.com oncotarget.com
Combination with ImmunotherapyAnti-angiogenics may "normalize" the tumor microenvironment, enhancing T-cell infiltration and reversing immune suppression.Combining cobimetinib and regorafenib increased T-cell infiltration and improved response to ICB in melanoma models. cloudfront.net

Combination Strategies Involving Su5614 in Preclinical Research

Rationale for Combining SU5614 with Other Targeted Agents

The rationale for combining this compound with other targeted agents stems from the multifaceted nature of cancer progression, which often involves the dysregulation of multiple signaling pathways. Targeting a single pathway may lead to the activation of alternative routes that promote cell survival and proliferation, ultimately resulting in resistance.

Synergistic Inhibition of Parallel Pathways

This compound is known to inhibit FLT3, a receptor tyrosine kinase frequently mutated and constitutively active in AML, and also targets c-KIT and VEGFR-2. nih.govnih.gov Combining this compound with inhibitors of other critical pathways can lead to synergistic effects by simultaneously blocking complementary survival or proliferation signals. For instance, in FLT3-ITD positive AML, parallel pathways such as MAPK and STAT5 are activated downstream of FLT3. researchgate.netashpublications.org Inhibiting FLT3 with this compound can downregulate the activity of these downstream targets. researchgate.netashpublications.org Combining this compound with inhibitors targeting these or other parallel pathways could potentially enhance the anti-leukemic effect by more comprehensively shutting down the signaling network supporting cancer cell growth and survival. While specific data tables detailing synergistic inhibition of parallel pathways by this compound combinations were not extensively found in the search results, the principle of targeting multiple pathways for synergistic effect is a common strategy in cancer research. nih.govmdpi.commdpi.com

Overcoming Resistance Mechanisms

Resistance to targeted therapies, including FLT3 inhibitors like this compound, is a significant challenge in cancer treatment. nih.govfrontiersin.orgmdpi.com Cancer cells can develop resistance through various mechanisms, such as acquiring secondary mutations in the target kinase, activating alternative signaling pathways, or through the influence of the tumor microenvironment. nih.govfrontiersin.orgwjgnet.comnih.gov Preclinical studies suggest that combining this compound with agents that address these resistance mechanisms could restore or enhance sensitivity. For example, mutations in the tyrosine kinase domain of FLT3 can confer resistance to this compound. ashpublications.orgwjgnet.com Combining this compound with inhibitors effective against these resistant mutants or with agents that counteract the effects of the tumor microenvironment, such as stromal protection, has been explored as a strategy to overcome resistance. nih.gov

Combination with Chemotherapeutic Agents

Combining targeted agents with conventional chemotherapy is a widely investigated approach in preclinical cancer research. This strategy aims to exploit the distinct cytotoxic mechanisms of chemotherapy alongside the targeted inhibition provided by agents like this compound.

Enhanced Anti-Tumor Efficacy

Preclinical data suggest that combining this compound with chemotherapeutic agents can lead to enhanced anti-tumor efficacy compared to either treatment alone. For example, studies in FLT3-ITD positive leukemic cells have shown that this compound can be effectively integrated into conventional chemotherapeutic regimens. up.pt While specific detailed research findings with data tables for this compound and various chemotherapeutic agents were not prominently featured in the search results, the concept of enhanced efficacy through such combinations is supported by the rationale of targeting multiple vulnerabilities in cancer cells. mdpi.com The sequence of administration when combining a FLT3 inhibitor with conventional chemotherapy can significantly affect the efficacy of such regimens in cell culture studies. up.pt

Modulation of Chemoresistance (e.g., to Daunorubicin)

This compound has been investigated for its ability to modulate chemoresistance, particularly in the context of AML. Resistance to chemotherapeutic agents like daunorubicin (B1662515) is a major obstacle in treating AML. liverpool.ac.uk Preclinical studies have indicated that certain FLT3-ITD-TKD dual mutants can induce resistance not only to FLT3 inhibitors like this compound but also to cytotoxic drugs such as daunorubicin. wjgnet.com This suggests that targeting FLT3 with this compound in combination with daunorubicin could potentially help overcome or reduce this form of acquired resistance. wjgnet.com Research has shown that the activity of first-generation FLT3 inhibitors, including this compound, can be diminished against mutant FLT3-expressing cells by contact with stroma, highlighting the role of the microenvironment in chemoresistance and the potential for combination therapies to override this protection. nih.gov

Combination with Radiation Therapy

Preclinical data exploring the combination of this compound specifically with radiation therapy were not extensively found in the provided search results. While the concept of combining targeted therapy with radiation therapy is an area of research, and some preclinical studies investigate this approach with other targeted agents, direct evidence for this compound in this context was not available in the snippets. googleapis.comnih.govnih.gov

Sensitization to Radiotherapy

Radiotherapy is a cornerstone of cancer treatment, but its effectiveness can be limited by factors such as tumor hypoxia and the intrinsic radioresistance of cancer cells. Sensitizing tumors to radiation involves strategies that aim to increase the susceptibility of cancer cells to radiation-induced damage. While the provided search results discuss the general concepts of radiosensitization and factors influencing it, such as the downregulation of ribosomal and cell cycle proteins and HIF-1α nih.gov, specific detailed preclinical data on this compound's direct role in sensitizing tumors to radiotherapy is not explicitly available in the provided snippets. However, as a VEGFR inhibitor, this compound's impact on tumor vasculature could theoretically influence oxygen delivery to the tumor, a critical factor in radiosensitivity. Oxygen is a potent radiosensitizer, amplifying the effect of ionizing radiation nih.govfrontiersin.org. Therefore, any improvement in tumor oxygenation mediated by this compound could potentially lead to enhanced radiosensitivity. Preclinical studies exploring drug-radiation combinations aim to exploit mechanistic synergy in cell death pathways nih.gov.

Impact on Tumor Hypoxia and Reoxygenation

Tumor hypoxia, a state of insufficient oxygenation within the tumor microenvironment, is a significant contributor to radioresistance and treatment failure. nih.govfrontiersin.org Hypoxic regions within tumors can harbor more aggressive clones and lead to decreased response to therapies. frontiersin.org Reoxygenation, the process by which hypoxic areas regain oxygen, can occur and influence treatment outcomes. nih.gov VEGFR inhibitors like this compound can affect tumor vasculature, potentially altering blood flow and oxygen distribution within the tumor. While the provided snippets discuss the importance of tumor hypoxia and reoxygenation in the context of radiotherapy nih.govresearchgate.net, and note that recent radiotherapy techniques might lead to lower reoxygenation nih.gov, specific preclinical data detailing the direct impact of this compound on tumor hypoxia and reoxygenation dynamics is not present in the immediate search results. However, the known mechanism of this compound as a VEGFR antagonist suggests a potential to influence the abnormal vasculature characteristic of tumors, which in turn could impact oxygen delivery and thus affect hypoxic fractions and reoxygenation patterns.

Combination with Immunotherapeutic Approaches

Preclinical research has explored the potential of combining this compound with immunotherapeutic approaches. These strategies aim to leverage the body's immune system to target and eliminate cancer cells.

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and extracellular matrix components. pathologyinnovationcc.orgfrontiersin.org An immunosuppressive TME can hinder effective anti-tumor immune responses. frontiersin.orgmdpi.com Modulating this environment to be more conducive to immune attack is a key strategy in cancer immunotherapy. Preclinical models have indicated that this compound may play a role in influencing the tumor microenvironment. googleapis.com While the specific mechanisms of this modulation are not detailed in the provided snippets, the potential for this compound to affect the TME has been noted in preclinical studies, suggesting it could impact the balance of immunosuppressive and immunostimulatory factors. googleapis.com

Structure Activity Relationship Sar and Analog Development for Su5614

Key Structural Features Critical for Kinase Inhibition

SU5614 is a 3-substituted indolin-2-one derivative. aacrjournals.org The indolinone core structure has been identified as a versatile scaffold for the development of protein kinase inhibitors. researchgate.net The key structural features of this compound include the indolin-2-one core and the 3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene] substituent. sigmaaldrich.com

Studies comparing this compound to related indolinone compounds like SU5416 (Semaxanib) and SU6668 have provided insights into the structural determinants of potency and selectivity. aacrjournals.orgresearchgate.netscirp.orgscirp.org this compound, a 5-Cl analogue of SU5416, demonstrated slightly greater potency in both biochemical and cellular assays for Kit kinase inhibition compared to SU5416. aacrjournals.orgresearchgate.net This suggests that the presence of a chlorine atom at the 5-position of the indolinone core may contribute to increased potency against certain kinases.

A homology model of compound binding to the ATP binding site of Kit kinase suggested that the addition of a propionate (B1217596) moiety to the indolinone core, as seen in some analogues, could account for increased potency, but it did not fully explain the increased potency observed with the addition of a chloride moiety like in this compound. aacrjournals.orgresearchgate.net

The double bond stereochemistry at the 3-position of the indolin-2-one core is also important for activity. For some indolinone inhibitors, the Z-isomer was found to bind to the ATP binding site, even if the compound existed as the E-isomer in solution, implying a conversion is necessary for binding. nih.gov The vinyl proton has also been determined to be essential for activity in certain indolinone series. nih.gov

Identification of Pharmacophore Elements

While specific details on the pharmacophore elements of this compound are not extensively detailed in the provided results, the indolin-2-one core is recognized as a key scaffold for kinase inhibition. researchgate.net The binding of indolinone inhibitors like SU5416 to the ATP binding site of kinases such as Flk-1/KDR provides insight into potential pharmacophore features. nih.gov The oxindole (B195798) moiety typically occupies the ATP binding site. nih.gov

The attached substituent at the 3-position, particularly the substituted pyrrole (B145914) ring in this compound, is crucial for interaction with the kinase active site and determining target specificity. aacrjournals.orgresearchgate.netsigmaaldrich.comnih.gov The dimethyl substitutions on the pyrrole ring are part of this critical element. sigmaaldrich.com

Modifications to the indolinone core and the substituent at the 3-position can tune the potency and selectivity of these compounds for various kinases. researchgate.net This highlights the importance of these regions in defining the pharmacophore.

Design and Synthesis of this compound Analogues and Derivatives with Enhanced Potency or Selectivity

The development of this compound itself involved the synthesis and evaluation of indolinone derivatives. This compound was synthesized at SUGEN, Inc. aacrjournals.org It is a 5-chloro analogue of SU5416, and its synthesis was described previously in other studies. aacrjournals.org

The synthesis of novel biphenylurea derivatives incorporating an indolin-2-one moiety has also been explored as a strategy to develop potent anticancer agents. mdpi.com This indicates ongoing efforts to synthesize diverse indolinone-based compounds with potentially enhanced properties.

Preclinical Evaluation of Novel this compound Analogues

Preclinical evaluation of this compound and its analogues involves assessing their inhibitory activity against specific kinases and their effects on cell growth and survival in various cell lines.

This compound has been evaluated for its potency against Kit kinase in biochemical and cellular assays, demonstrating slightly greater potency than SU5416. aacrjournals.orgresearchgate.net However, this compound was found to precipitate out of solution at concentrations greater than 1 µM, which limited the assessment of its efficacy at higher doses in some cellular growth inhibition assays. aacrjournals.orgresearchgate.net

Studies have shown that this compound can inhibit FLT3 and induce growth arrest and apoptosis in AML-derived cell lines expressing a constitutively activated FLT3. selleckchem.commedchemexpress.comnih.govresearchgate.net It also inhibits the stem cell factor (SCF)-induced tyrosine phosphorylation of c-kit in c-kit-expressing cell lines. scirp.orgscirp.orgglpbio.comnih.gov The sensitivity of leukemic cells to this compound's growth inhibitory activity was determined by c-kit expression, rather than VEGFR-1/2 expression in one study. scirp.orgscirp.orgnih.gov

Preclinical studies with other indolinone analogues, such as SU14813, have shown potent inhibitory activity against multiple kinases including VEGFR-1, -2, and -3, PDGFR-α, -β, c-kit, and FLT3 at nanomolar concentrations and demonstrated anti-tumor efficacy in xenograft models. scirp.orgscirp.org These evaluations provide valuable data for comparing the potential of novel indolinone derivatives.

Evaluation of indolinone derivatives has also included assessing their activity against specific mutations, such as the T315I "gatekeeper" mutation in Bcr-Abl, although this compound itself was mentioned as being resistant to inhibition by some compounds in the context of a G697R FLT3 mutation. nih.gov

Preclinical evaluation also involves assessing anti-angiogenic capabilities using assays like the chick chorioallantoic membrane (CAM) assay, human umbilical vein endothelial cells (HUVECs) migration, and endothelial microtubule formation assays, as demonstrated with other indolinone derivatives. researchgate.net this compound was found to inhibit VEGF-induced endothelial cell sprouting in vitro. scirp.orgscirp.orgnih.gov

Data from preclinical studies often includes IC50 values for kinase inhibition and cell growth inhibition, providing a quantitative measure of potency.

Table 1: Select Indolinone Kinase Inhibitors and Their Activities

CompoundKey Inhibited KinasesNotesSource
This compoundVEGFR-2, c-kit, FLT3 (wild-type & mutant)Slightly greater potency for Kit than SU5416; induces growth arrest and apoptosis in c-kit and activated FLT3 expressing cells. selleckchem.comselleckchem.comaacrjournals.orgresearchgate.netscirp.orgscirp.orgmedchemexpress.comnih.govresearchgate.netglpbio.comnih.gov selleckchem.comselleckchem.comaacrjournals.orgresearchgate.netscirp.orgscirp.orgmedchemexpress.comnih.govresearchgate.netglpbio.comnih.gov
SU5416Flk-1/KDR (VEGFR-2), KitPotent and selective VEGFR-2 inhibitor; angiogenesis inhibitor. aacrjournals.orgresearchgate.netscirp.orgscirp.orgnih.govscirp.org aacrjournals.orgresearchgate.netscirp.orgscirp.orgnih.govscirp.org
SU6668VEGFR, PDGFRβ, FGFR1Selective inhibitor; more water soluble than SU5416. aacrjournals.orgscirp.orgscirp.orgmdpi.comscirp.org aacrjournals.orgscirp.orgscirp.orgmdpi.comscirp.org
SU14813VEGFR-1, -2, -3, PDGFR-α, -β, c-kit, FLT3Multi-targeted TKI; orally active; anti-tumor efficacy in xenografts. scirp.orgscirp.orgscirp.org scirp.orgscirp.orgscirp.org

Table 2: Biochemical and Cellular Potency for Kit Kinase Inhibition

CompoundBiochemical Potency (IC50)Cellular Potency (IC50)NotesSource
SU5416nM< 10-fold greater than biochemical IC50Potent inhibition of Kit kinase in biochemical and cellular assays. aacrjournals.orgresearchgate.net aacrjournals.orgresearchgate.net
This compoundSlightly greater than SU5416Slightly greater than SU5416Slightly more potent than SU5416; precipitated out of solution > 1 µM. aacrjournals.orgresearchgate.net aacrjournals.orgresearchgate.net
SU6668Better potency than SU5416Much weaker than biochemical potency (>100-fold discrepancy)More potent biochemically than SU5416, but significant biochemical-cellular discrepancy. aacrjournals.orgresearchgate.net aacrjournals.orgresearchgate.net
SU6597Even more potent than SU6668Much weaker than biochemical potency (>100-fold discrepancy)More potent biochemically than SU6668, but significant biochemical-cellular discrepancy. aacrjournals.orgresearchgate.net aacrjournals.orgresearchgate.net
SU6663Slightly better than SU5416Much weaker than biochemical potencySlightly better biochemical potency than SU5416, but much weaker cellular potency. aacrjournals.orgresearchgate.net aacrjournals.orgresearchgate.net

Advanced Methodologies in Su5614 Research

High-Throughput Screening Approaches for Target Identification

High-throughput screening (HTS) is a foundational methodology in drug discovery that allows for the rapid testing of large numbers of chemical compounds for their ability to modulate a specific biological target or pathway. In the context of SU5614 research, HTS assays are critical for identifying its primary and secondary kinase targets.

Key Applications in this compound Research:

Kinase Profiling: HTS platforms employing large panels of recombinant kinases are used to determine the inhibitory profile of this compound. These assays typically measure the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase. This approach provides a broad overview of the compound's selectivity and potency against the human kinome.

Cell-Based Screens: Cellular HTS assays are employed to assess the functional consequences of this compound treatment in a more biologically relevant context. These can include assays that measure cell viability, proliferation, apoptosis, or the inhibition of specific signaling pathways in cancer cell lines. Reporter gene assays, where the expression of a reporter gene is driven by a promoter responsive to a specific signaling pathway, are also valuable tools.

Phenotypic Screening: In this approach, large compound libraries are screened for their ability to induce a desired phenotype in cells, without prior knowledge of the molecular target. While this compound's primary targets are known, phenotypic screens could potentially uncover novel mechanisms of action or identify synergistic combinations with other drugs.

Screening MethodPrincipleApplication for this compound
Biochemical Kinase Assays Measures direct inhibition of purified kinase activity.Determine the IC50 values of this compound against a wide array of kinases to establish its selectivity profile.
Cell Proliferation Assays Quantifies the effect of the compound on the growth of cancer cell lines.Assess the anti-proliferative activity of this compound across various cancer cell types to identify sensitive and resistant lines.
Reporter Gene Assays Measures the activity of a specific signaling pathway using a reporter gene.Elucidate the impact of this compound on pathways regulated by its target kinases, such as VEGF and PDGF signaling.

Proteomic and Phosphoproteomic Profiling to Elucidate Downstream Effects

Proteomics and phosphoproteomics are powerful mass spectrometry-based techniques used to globally identify and quantify proteins and their phosphorylation states within a cell or tissue. These methodologies are essential for understanding the downstream signaling cascades affected by this compound.

Detailed Research Findings:

Mapping Signaling Pathways: By comparing the proteomic and phosphoproteomic profiles of cells treated with this compound to untreated cells, researchers can identify proteins whose expression or phosphorylation levels are significantly altered. This provides a detailed map of the signaling pathways modulated by the compound, confirming the inhibition of known targets and potentially revealing novel off-target effects.

Identifying Biomarkers: Proteins or phosphoproteins that are consistently modulated by this compound treatment in sensitive cell lines could serve as biomarkers to predict therapeutic response. For instance, a decrease in the phosphorylation of a key downstream effector of a target kinase could indicate effective target engagement.

Understanding Mechanisms of Action: These profiling studies can provide a more holistic understanding of how this compound exerts its biological effects. For example, beyond direct kinase inhibition, this compound might induce changes in the expression of proteins involved in cell cycle regulation, apoptosis, or angiogenesis.

Genomic and Transcriptomic Analyses to Identify Resistance Mechanisms and Predictive Markers

Genomic and transcriptomic analyses, such as DNA sequencing and RNA sequencing (RNA-Seq), are used to investigate the genetic and gene expression changes that contribute to drug resistance and to identify markers that can predict patient response.

Key Applications in this compound Research:

Identifying Resistance Mutations: By sequencing the DNA of cancer cells that have developed resistance to this compound, researchers can identify mutations in the target kinases or in downstream signaling components that prevent the drug from binding or circumvent its inhibitory effects.

Transcriptomic Profiling of Resistant Cells: RNA-Seq can be used to compare the gene expression profiles of this compound-sensitive and -resistant cells. This can reveal the upregulation of bypass signaling pathways or the altered expression of genes involved in drug metabolism or efflux that contribute to resistance.

Discovery of Predictive Biomarkers: Correlating genomic or transcriptomic features of tumors with their response to this compound in preclinical models can lead to the identification of predictive biomarkers. For example, a specific gene expression signature might be associated with sensitivity to the compound.

Advanced Imaging Techniques for Monitoring Angiogenesis and Tumor Response in vivo

Advanced imaging techniques are crucial for non-invasively monitoring the effects of anti-angiogenic agents like this compound on tumor vasculature and growth in living organisms.

Commonly Used Techniques:

Intravital Microscopy (IVM): This high-resolution imaging technique allows for the direct visualization of cellular and molecular processes within the tumor microenvironment of a living animal. IVM can be used to observe changes in blood vessel structure and function, immune cell trafficking, and tumor cell behavior in real-time following this compound treatment.

Magnetic Resonance Imaging (MRI): Dynamic contrast-enhanced MRI (DCE-MRI) is a powerful tool for assessing tumor vascularity and permeability. It can be used to quantify changes in blood flow and vessel leakiness in response to anti-angiogenic therapies.

Positron Emission Tomography (PET): PET imaging with specific tracers can be used to visualize and quantify biological processes such as glucose metabolism (FDG-PET) or the expression of specific receptors on endothelial cells. This can provide insights into the metabolic response of the tumor to this compound and the level of target engagement.

In Silico Modeling and Molecular Dynamics Simulations of this compound-Target Interactions

In silico modeling and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interactions between a drug and its target protein at an atomic level.

Applications in this compound Research:

Molecular Docking: This technique predicts the preferred binding orientation of this compound within the ATP-binding pocket of its target kinases. Docking studies can help to rationalize the observed inhibitory activity and selectivity of the compound.

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the this compound-target complex over time, allowing researchers to study the stability of the interaction and the conformational changes that occur upon binding. This can provide insights into the mechanism of inhibition and the structural basis for drug resistance.

Virtual Screening: In silico models can be used to screen large virtual libraries of compounds to identify new molecules with the potential to bind to the same targets as this compound but with improved properties.

Use of in vitro Co-culture Assays for Studying Angiogenesis

In vitro co-culture assays that mimic the tumor microenvironment are valuable tools for studying the effects of compounds like this compound on angiogenesis.

Types of Co-culture Assays:

Endothelial Cell and Fibroblast Co-cultures: In these assays, endothelial cells are cultured with fibroblasts, which provide a supportive matrix and secrete growth factors that promote the formation of capillary-like structures. The ability of this compound to inhibit this tube formation can be quantified.

Tumor Cell and Endothelial Cell Co-cultures: Co-culturing tumor cells with endothelial cells allows for the study of tumor-induced angiogenesis. This setup can be used to assess the ability of this compound to block the pro-angiogenic signals produced by cancer cells.

Assay TypeCells InvolvedEndpoint MeasuredRelevance to this compound
Tube Formation Assay Endothelial Cells, FibroblastsFormation of capillary-like networksQuantify the direct anti-angiogenic effect of this compound on endothelial cells.
Spheroid Sprouting Assay Tumor Cell Spheroids, Endothelial CellsOutgrowth of endothelial sprouts from tumor spheroidsAssess the ability of this compound to inhibit tumor-driven angiogenesis.

Development and Application of Specialized Preclinical Models

To better predict the clinical efficacy of this compound, researchers utilize specialized preclinical models that more accurately recapitulate human cancer.

Advanced Preclinical Models:

Patient-Derived Xenografts (PDXs): PDX models are created by implanting tumor tissue from a patient directly into an immunodeficient mouse. These models are known to better preserve the histological and genetic characteristics of the original tumor compared to traditional cell line-derived xenografts. PDX models are invaluable for evaluating the efficacy of this compound in a setting that reflects the heterogeneity of human tumors.

Humanized Mouse Models: These are immunodeficient mice that have been engrafted with a functional human immune system. When combined with PDX models, humanized mice allow for the study of the interplay between this compound, the tumor, and the human immune system. This is particularly important for understanding potential immunomodulatory effects of the compound.

Future Directions and Unanswered Questions in Su5614 Research

Exploration of Novel Therapeutic Applications Beyond Oncology

While SU5614's role in cancer is linked to its inhibition of angiogenesis, the process of new blood vessel formation is also a critical component of various non-neoplastic diseases. hopkinsmedicine.org The ability of this compound to inhibit Vascular Endothelial Growth Factor (VEGF)-induced endothelial cell sprouting opens avenues for its investigation in other pathological conditions characterized by aberrant angiogenesis. kisti.re.krresearchgate.net Future research should focus on conditions where dysregulated angiogenesis is a key driver of pathology.

Potential non-oncological applications for angiogenesis inhibitors like this compound could include:

Ophthalmology: Diseases such as neovascular age-related macular degeneration (AMD) and diabetic retinopathy are characterized by excessive blood vessel growth in the retina. Investigating the utility of this compound in these contexts could lead to new therapeutic strategies.

Inflammatory Diseases: Chronic inflammatory conditions like rheumatoid arthritis and psoriasis involve angiogenesis in the inflamed tissues, which contributes to disease persistence. Exploring this compound's effect on inflammatory-driven angiogenesis is a promising research direction.

Endometriosis: The growth of endometrial tissue outside the uterus is dependent on the formation of new blood vessels. The potential for this compound to inhibit this process warrants further investigation.

By shifting the focus from oncology, researchers can unlock the broader therapeutic potential of this compound and similar kinase inhibitors.

Deeper Elucidation of Secondary and Off-Target Effects

Small molecule kinase inhibitors are known to have effects beyond their intended primary targets. nih.gov These off-target interactions can be responsible for both unexpected side effects and novel therapeutic activities. nih.govnih.govresearchgate.netnih.gov A comprehensive understanding of this compound's full range of molecular interactions is crucial for its future development and application.

It is known that kinase inhibitors can produce off-target effects through non-specific binding or by influencing interconnected signaling pathways. nih.govresearchgate.net The efficacy of some cancer drugs has been found to be a result of these off-target effects, where the drug kills cancer cells even after its putative target has been removed. nih.govnih.gov This highlights the importance of identifying all cellular proteins that this compound interacts with.

Future research in this area should involve:

Proteome-wide screening: Techniques such as chemical proteomics and kinome profiling can identify the complete spectrum of kinases and other proteins that this compound binds to within the cell.

Genetic validation: Using tools like CRISPR-Cas9 to systematically knock out putative targets can help differentiate between on-target and off-target effects. nih.govnih.gov

Computational modeling: In silico approaches can predict potential off-target interactions based on the structural similarity between kinase domains.

A deeper understanding of these secondary effects could lead to the repurposing of this compound for new indications or inform the design of more selective and potent inhibitors. icr.ac.uk

Table 1: Investigating Off-Target Effects of Kinase Inhibitors

Research ApproachDescriptionPotential Outcome for this compound Research
Kinome Profiling Screening the inhibitor against a large panel of known kinases to determine its binding affinity and selectivity.Identification of unintended kinase targets of this compound, revealing potential mechanisms for secondary effects.
Chemical Proteomics Using affinity-based probes to pull down all proteins that interact with the inhibitor from cell lysates.A comprehensive list of direct and indirect protein binding partners of this compound.
CRISPR-Cas9 Screening Genetically deleting the intended target and other potential targets to see if the drug's effect persists. nih.govConfirmation of whether the observed cellular effects of this compound are due to its primary target or off-target interactions.
Computational Docking Modeling the interaction of the inhibitor with the three-dimensional structures of various proteins.Prediction of potential off-target interactions that can then be validated experimentally.

Identification of Novel Biomarkers for Response and Resistance

A significant challenge in the clinical use of targeted therapies, including anti-angiogenic agents, is the lack of reliable biomarkers to predict patient response or the development of resistance. nih.gov Identifying such biomarkers for this compound is essential for personalizing treatment and improving outcomes.

Mechanisms of resistance to anti-angiogenic therapies are complex and can involve the activation of alternative signaling pathways to compensate for the inhibited target. oaepublish.comamegroups.orgbohrium.com For instance, tumors can become resistant to VEGF-targeted therapies by upregulating other pro-angiogenic factors like Fibroblast Growth Factors (FGFs) or Platelet-Derived Growth Factor (PDGF). amegroups.org

Future efforts to identify predictive biomarkers for this compound should encompass a multi-faceted approach:

Genomic and Genetic Markers: Investigating polymorphisms in genes like VEGF-A and its receptors could predict response. nih.gov Additionally, mutations in downstream signaling components, such as KRAS, or the loss of tumor suppressors like PTEN, could confer resistance. informahealthcare.comnih.gov

Circulating Biomarkers: Measuring levels of circulating proteins (e.g., VEGF, PlGF, Ang-2) or circulating tumor DNA (ctDNA) in blood samples offers a non-invasive way to monitor treatment response and detect resistance mechanisms. nih.govnih.govmdpi.comresearchgate.net

Imaging Biomarkers: Advanced imaging techniques can provide a functional assessment of tumor angiogenesis and its response to treatment, serving as early indicators of efficacy. nih.govnih.gov

The validation of such biomarkers in preclinical models and subsequent clinical studies is a critical unanswered question in the field. nih.gov

Table 2: Potential Biomarkers for Anti-Angiogenic Therapies like this compound

Biomarker CategorySpecific ExamplesPotential Clinical Utility
Genetic VEGF-A and VEGFR polymorphisms nih.gov, KRAS mutations informahealthcare.comnih.gov, RB1 loss mdpi.comPredict baseline sensitivity or innate resistance to this compound.
Circulating Proteins Plasma levels of VEGF, PlGF, FGF, Ang-2, DKK-1 nih.govamegroups.orgresearchgate.netMonitor treatment response and detect the emergence of resistance by signaling pathway reactivation.
Circulating Nucleic Acids Circulating tumor DNA (ctDNA) mutations mdpi.comNon-invasively track tumor evolution and identify resistance mutations as they arise.
Imaging Dynamic contrast-enhanced MRI (DCE-MRI) nih.gov, PET imaging nih.govFunctionally assess changes in tumor vascularity and perfusion in response to this compound.
Tissue-based Tumor microvessel density, expression of pro-angiogenic factors, tumor-infiltrating lymphocytes researchgate.netProvide a direct assessment of the tumor microenvironment and its response to therapy.

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic view of this compound's effects, it is imperative to move beyond single-analyte studies and embrace a systems biology approach. researchgate.netfrontiersin.orgfrontiersin.org The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the cellular response to drug treatment. nih.govnih.govarxiv.org

This integrative approach can help to:

Uncover Novel Mechanisms: By analyzing how different molecular layers (genes, proteins, metabolites) change in response to this compound, researchers can uncover previously unknown mechanisms of action and resistance. nih.gov

Identify Biomarker Signatures: Multi-omics data can reveal complex molecular signatures that are more predictive of treatment response than single biomarkers. nih.gov

Build Predictive Models: Integrating diverse data types allows for the creation of computational models that can simulate the effects of this compound and predict how different tumors might respond. nih.gov

The use of bioinformatics tools and machine learning algorithms is essential to analyze and interpret these large, complex datasets. rsc.orgyoutube.com Applying these systems-level strategies will be key to understanding the intricate interplay of molecules following this compound treatment and translating this knowledge into clinical applications. frontiersin.orgnih.gov

Role of this compound in Mechanistic Studies of Disease Pathogenesis

Beyond its therapeutic potential, this compound serves as a valuable chemical probe to investigate the fundamental roles of the signaling pathways it inhibits. By selectively blocking the activity of specific tyrosine kinases, researchers can dissect their contribution to the pathogenesis of various diseases.

For example, this compound's established effect on VEGFR signaling allows it to be used in preclinical models to study the role of angiogenesis in:

Tumor Growth and Metastasis: Elucidating the precise steps in the metastatic cascade that are dependent on angiogenesis. youtube.com

Wound Healing: Investigating the kinetics and regulation of blood vessel formation during tissue repair.

Organ Development: Studying the role of specific signaling pathways in the embryonic development of the vascular system.

Furthermore, as the off-target effects of this compound are better characterized, it can be used to explore the functions of these newly identified targets in both health and disease. This use of this compound as an experimental tool will continue to provide valuable insights into complex biological processes, independent of its direct clinical applications.

Q & A

Q. What are the primary molecular targets of SU5614, and how are they validated in experimental models?

this compound is a small-molecule receptor tyrosine kinase (RTK) inhibitor targeting VEGFR-2, c-kit, and wild-type/mutant FLT3 . Target validation typically involves:

  • Biochemical assays : Measure kinase inhibition via IC50 values using recombinant kinases.
  • Cellular assays : Assess phosphorylation levels of downstream effectors (e.g., STAT3/5, MAPK) via Western blot in FLT3-driven leukemia models .
  • Selectivity controls : Compare effects in FLT3-positive vs. FLT3-negative cell lines to confirm specificity .

Q. How does this compound induce apoptosis in FLT3-mutant AML cells?

this compound selectively inhibits FLT3 autophosphorylation, disrupting pro-survival pathways:

  • Downregulates BCL-X(L) and p21, promoting caspase activation .
  • Reduces STAT5 activation, which is critical for AML cell survival .
  • Experimental validation: Use flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential assays to quantify apoptosis .

Q. What in vitro models are suitable for studying this compound’s anti-proliferative effects?

  • FLT3-dependent lines : Ba/F3 cells expressing activated FLT3 mutants (e.g., FLT3-ITD) .
  • Primary AML cells : Isolate patient-derived cells with FLT3 mutations for dose-response assays .
  • Controls : Include FLT3-negative lines (e.g., HL-60) to confirm mechanism specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different cell lines?

Variability in this compound’s IC50 values (e.g., 50% reduction in EP3 vs. EP5 cell viability ) may arise from:

  • Genetic heterogeneity : Profile FLT3 mutation status and co-occurring mutations (e.g., RAS, TP53) via sequencing .
  • Off-target effects : Use kinome-wide profiling (e.g., KinomeScan) to identify non-FLT3 targets .
  • Microenvironmental factors : Test drug response under hypoxic conditions or stromal co-culture to mimic in vivo niches .

Q. What methodologies optimize this compound dosing in preclinical in vivo models?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS in murine models .
  • Efficacy endpoints : Monitor tumor volume reduction in FLT3-mutant AML xenografts and correlate with FLT3 phosphorylation status .
  • Toxicity thresholds : Assess hematopoietic suppression (e.g., peripheral blood counts) to establish a therapeutic index .

Q. How does this compound modulate VEGF signaling in endothelial cells, and what are the implications for experimental design?

this compound inhibits VEGFR-2, reducing endothelial differentiation (e.g., CD31+/CD144+ populations in Isl1+ progenitors ). Key considerations:

  • Dose timing : Administer this compound during early differentiation stages to maximize VEGF pathway blockade .
  • Co-treatment assays : Combine with VEGF-A to assess rescue effects on endothelial markers (e.g., eNOS) .
  • Functional readouts : Use tube formation assays or transwell migration to quantify angiogenic inhibition .

Q. What statistical approaches address variability in this compound’s effects on airway hyperreactivity?

In murine asthma models, this compound reduces EGFR-driven mucus hypersecretion and airway resistance (Penh values ):

  • Longitudinal analysis : Apply mixed-effects models to account for repeated measurements.
  • Multivariate regression : Control for covariates like baseline inflammation or allergen exposure duration .
  • Power calculations : Ensure sample sizes >10/group to detect ≥30% changes in Muc5ac levels (α=0.05, β=0.2) .

Methodological Best Practices

Q. How should researchers design controls for this compound studies to ensure data integrity?

  • Negative controls : Use solvent-only (e.g., DMSO) and FLT3-negative cell lines .
  • Positive controls : Include known FLT3 inhibitors (e.g., Midostaurin) to benchmark efficacy .
  • Blinding : Mask treatment groups during data collection/analysis to reduce bias .

What criteria define a rigorous research question for this compound studies?

Align with FINER principles:

  • Feasible : Ensure access to FLT3-mutant models and validated antibodies for pathway analysis .
  • Novel : Investigate this compound’s synergy with emerging therapies (e.g., BH3 mimetics) .
  • Ethical : Adhere to animal welfare guidelines for xenograft studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.